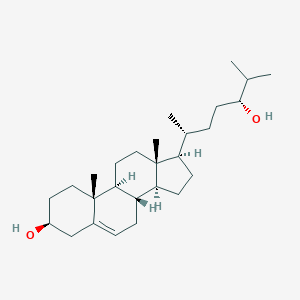

24(R)-Hydroxycholesterol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-RNCHBCSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313180 | |

| Record name | (24R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-26-0 | |

| Record name | (24R)-Hydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27460-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24-Epicerebrosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027460260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (24R)-Hydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24-EPICEREBROSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2AI20QQ7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of 24(R)-Hydroxycholesterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24-Hydroxycholesterol, an oxidized derivative of cholesterol, plays a pivotal role in brain cholesterol homeostasis and neuronal function. While both 24(R) and 24(S) enantiomers exist, the vast majority of research focuses on the 24(S)-hydroxycholesterol (24S-HC) isomer, as it is the predominant form synthesized in the brain by the neuron-specific enzyme, cytochrome P450 46A1 (CYP46A1). This document provides a comprehensive overview of the biological functions of 24-hydroxycholesterol, with a primary focus on the well-studied 24S-HC, while also addressing the available information on the 24(R) enantiomer. This guide delves into its role in cholesterol metabolism, neuromodulation, and gene regulation, and explores its complex and often controversial involvement in neurodegenerative diseases.

Core Biological Functions

Brain Cholesterol Homeostasis

The brain, despite being only 2% of the body's mass, contains approximately 25% of the body's total cholesterol. Due to the blood-brain barrier, this cholesterol is primarily synthesized in situ. 24S-HC is the main metabolite for eliminating excess cholesterol from the brain.[1] The hydroxylation of cholesterol at the 24-position by CYP46A1 increases its polarity, allowing it to cross the blood-brain barrier and enter the systemic circulation.[1] From there, it is transported to the liver for further metabolism and excretion.[1] This process is crucial for maintaining a healthy balance of cholesterol in the brain, which is essential for neuronal structure and function.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

24S-HC is a potent positive allosteric modulator of NMDA receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[2][3] It has been shown to potentiate NMDA receptor-mediated excitatory postsynaptic currents, particularly in receptors containing the GluN2B subunit.[4] This modulation occurs at submicromolar concentrations and is distinct from other known NMDA receptor modulators.[2] By enhancing NMDA receptor function, 24S-HC can lower the threshold for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[3]

Regulation of Gene Expression via Liver X Receptors (LXRs)

24S-HC is an endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that act as cholesterol sensors.[5][6] Upon binding of 24S-HC, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements in the promoter regions of target genes.[7][8] This leads to the transcriptional activation of genes involved in cholesterol transport and efflux, such as ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE).[9][10] This LXR-mediated pathway is a key mechanism by which 24S-HC regulates cholesterol homeostasis at the cellular level.

The Dichotomous Role in Neurodegenerative Diseases

The role of 24-hydroxycholesterol in neurodegenerative diseases, particularly Alzheimer's disease (AD), is multifaceted and a subject of ongoing research.

Neuroprotective Effects:

-

Aβ Clearance: By activating LXRs, 24S-HC can upregulate the expression of ApoE and ABCA1, which are involved in the clearance of amyloid-beta (Aβ) peptides, a hallmark of AD.[9]

-

Tau Dephosphorylation: Some studies suggest that 24S-HC can prevent the hyperphosphorylation of tau protein, another key pathological feature of AD, through the activation of the SIRT1/PGC1α/Nrf2 pathway.[11]

Neurotoxic Effects:

-

Neuroinflammation: At higher concentrations, 24-hydroxycholesterol has been shown to induce neuroinflammation by activating microglia.[12]

-

Apoptosis and Necroptosis: In vitro studies have demonstrated that elevated levels of 24-hydroxycholesterol can be neurotoxic, inducing neuronal cell death through apoptosis and necroptosis.[13][14][15] Both 24(R)- and 24(S)-hydroxycholesterol have been reported to have neurotoxic effects in vitro.[16]

-

Aβ Production: Some reports indicate that 24-hydroxycholesterol can increase the expression of β-secretase (BACE1), an enzyme involved in the production of Aβ.[17]

The concentration of 24-hydroxycholesterol appears to be a critical determinant of its effects, with lower physiological concentrations being neuroprotective and higher concentrations contributing to neurodegeneration.[11]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and physiological levels of 24-hydroxycholesterol.

| Parameter | Value | Species/System | Reference |

| LXR Activation (EC50) | |||

| LXRα | 4 µM | In vitro | [6] |

| LXRβ | 3 µM | In vitro | [6] |

| NMDA Receptor Modulation | |||

| EC50 for Potentiation | 1.2 µM | Rat Hippocampal Neurons | [5] |

| Physiological Levels | |||

| Human Serum (free) | 12.3 ± 4.79 ng/mL | Human | [1] |

| Human Plasma | 1 - 200 ng/mL | Human | [13] |

| Human CSF | 0.025 - 5 ng/mL | Human | [13] |

| Human Brain Production | ~6 mg/day | Human | |

| In Vitro Effects | |||

| Neuroprotective Range | 1 - 10 µM | Human Neuroblastoma SH-SY5Y | [11] |

| Neurotoxic Range | > 10 µM | Human Neuroblastoma SH-SY5Y | [13] |

| 25 - 50 µM | Human Neuroblastoma SH-SY5Y | [11] |

Experimental Protocols

Quantification of 24-Hydroxycholesterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of 24-hydroxycholesterol in biological matrices like plasma and cerebrospinal fluid (CSF).

a. Sample Preparation (Plasma)

-

To 50 µL of plasma sample, add an internal standard (e.g., d7-24-hydroxycholesterol).

-

Perform alkaline hydrolysis to release esterified 24-hydroxycholesterol by adding 100 µL of 0.35 N KOH in methanol and heating at 80°C.

-

Perform liquid-liquid extraction with an organic solvent such as methyl-tert-butyl ether or hexane.[13]

-

Vortex the mixture and centrifuge to separate the phases.

-

Transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

b. Sample Preparation (CSF)

-

To 200 µL of CSF, add an internal standard.

-

To prevent non-specific binding, it is recommended to add 2.5% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to the CSF samples.[13]

-

Add 1 mL of methyl tert-butyl ether and vortex for 10 minutes.[13]

-

Centrifuge at approximately 2,200 rpm for 5 minutes at 4°C.[13]

-

Freeze the aqueous phase in a dry-ice/ethanol bath and transfer the methyl tert-butyl ether supernatant to a new tube.

-

Evaporate the solvent and reconstitute the sample for analysis.

c. LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column (e.g., Eclipse XDB-C18, 3 x 100 mm, 3.5 µm).

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and a mixture of methanol and acetonitrile (50:50, v/v) (B).

-

Gradient Example: A linear gradient from 80% B to 100% B over several minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 24-hydroxycholesterol (e.g., m/z 385.0 -> 367.0) and its internal standard.

In Vitro Treatment of Neuronal Cells with 24-Hydroxycholesterol

This protocol describes the treatment of cultured neuronal cells to study the effects of 24-hydroxycholesterol.

a. Cell Culture

-

Culture neuronal cells, such as human neuroblastoma SH-SY5Y cells or primary cortical neurons, in appropriate culture medium and conditions (e.g., DMEM/F-12 medium with 10% fetal bovine serum at 37°C and 5% CO2).[9]

-

Plate the cells at a suitable density and allow them to adhere and differentiate if necessary.

b. Preparation of 24-Hydroxycholesterol Solution

-

Prepare a stock solution of 24-hydroxycholesterol in a solvent like ethanol.

-

For cell treatment, dilute the stock solution in the culture medium to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

c. Treatment and Analysis

-

Replace the existing culture medium with the medium containing 24-hydroxycholesterol.

-

Incubate the cells for the desired duration (e.g., 24 hours, 48 hours).

-

After incubation, the cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To analyze protein expression levels (e.g., ABCA1, BACE1).

-

Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression levels of target genes.

-

Cell Viability Assays (e.g., MTT, LDH): To assess cytotoxicity.

-

ELISA: To quantify the secretion of molecules like Aβ into the culture medium.

-

Oxygen-Glucose Deprivation (OGD) Assay

This protocol is used to model ischemic conditions in vitro and assess the role of 24-hydroxycholesterol in neuronal injury.

a. OGD Procedure

-

Culture primary hippocampal or cortical neurons for at least 10-14 days in vitro.

-

Before OGD, replace the normal culture medium with a glucose-free medium (e.g., MEM).

-

Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration to induce oxygen deprivation.

-

To terminate the OGD, return the cells to their original medium and standard culture conditions (normoxia).

b. Treatment with 24-Hydroxycholesterol

-

24-hydroxycholesterol can be added to the culture medium before, during, or after the OGD period to investigate its effects on ischemic cell death.

-

For example, to study its role in exacerbating injury, apply 24-hydroxycholesterol (e.g., 0.5 µM or 2 µM) during the OGD and the subsequent re-oxygenation period.

c. Assessment of Cell Death

-

Approximately 24 hours after the OGD, assess neuronal cell death.

-

This can be done using fluorescent dyes like Propidium Iodide (PI), which stains the nuclei of dead cells, and Hoechst 33342, which stains the nuclei of all cells.

-

Quantify cell death by counting the number of PI-positive cells relative to the total number of cells.

Signaling Pathways and Workflows

Caption: Synthesis and elimination pathway of 24(S)-Hydroxycholesterol from the brain.

Caption: LXR-mediated gene regulation by 24(S)-Hydroxycholesterol.

Caption: Positive allosteric modulation of NMDA receptors by 24(S)-Hydroxycholesterol.

Caption: The dual role of 24(S)-Hydroxycholesterol in Alzheimer's disease.

Conclusion

24(R/S)-Hydroxycholesterol, and particularly the 24(S) enantiomer, is a critical signaling molecule in the central nervous system. Its functions extend from the fundamental maintenance of cholesterol homeostasis to the intricate modulation of synaptic plasticity and gene expression. The dual nature of its effects in the context of neurodegenerative diseases underscores the complexity of its biological role and highlights the importance of concentration-dependent effects. For researchers and drug development professionals, understanding these multifaceted functions is crucial for identifying potential therapeutic targets and developing novel strategies for treating neurological disorders. Further research is warranted to fully elucidate the distinct roles of the 24(R) and 24(S) enantiomers and to harness the therapeutic potential of modulating the 24-hydroxycholesterol signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid quantification of human ABCA1 mRNA in various cell types and tissues by real-time reverse transcription-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. 24(S)-Hydroxycholesterol, Endogenous LXR agonist (CAS 474-73-7) | Abcam [abcam.com]

- 7. Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on β-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of ABCA1 by AMD-Associated Genetic Variants and Hypoxia in iPSC-RPE [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotoxicity of 24-hydroxycholesterol, an important cholesterol elimination product of the brain, may be prevented by vitamin E and estradiol-17beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 24(S)-Hydroxycholesterol Induces Neuronal Cell Death through Necroptosis, a Form of Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 24S-hydroxycholesterol and 25-hydroxycholesterol differentially impact hippocampal neuronal survival following oxygen-glucose deprivation | PLOS One [journals.plos.org]

- 17. 24-Hydroxycholesterol Moderates the Effects of Amyloid-β on Expression of HMG-CoA Reductase and ABCA1 Proteins in Mouse Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 24(R)-Hydroxycholesterol

Audience: Researchers, scientists, and drug development professionals.

Introduction

24-Hydroxycholesterol (cerebrosterol) is a critical oxysterol primarily synthesized in the brain. The naturally occurring enantiomer, 24(S)-Hydroxycholesterol, is the main metabolite of cholesterol in the central nervous system and plays a pivotal role in maintaining cholesterol homeostasis. It is formed through the enzymatic action of cholesterol 24-hydroxylase (CYP46A1), an enzyme predominantly expressed in neurons.[1][2][3] Beyond its role in cholesterol transport and elimination from the brain, 24(S)-Hydroxycholesterol acts as a significant signaling molecule, notably as an endogenous agonist for Liver X Receptors (LXRs) and a positive allosteric modulator of N-Methyl-d-Aspartate (NMDA) receptors.[1][2][4]

While the 24(S) enantiomer is the dominant form in biology, the 24(R) enantiomer has become a valuable tool in research and drug development for probing the specific interactions and downstream effects of this oxysterol class.[5] The stereoselective synthesis of 24(R)-Hydroxycholesterol presents a significant chemical challenge, requiring precise control over the chiral center at the C-24 position. This guide provides a comprehensive overview of the discovery of cerebrosterol, its biological significance, and detailed technical information on the stereoselective synthesis of the 24(R) enantiomer.

Chapter 1: Discovery and Biological Significance

The Discovery of Cerebrosterol

24-Hydroxycholesterol was first discovered in 1953 by Alberto Ercoli, S. Di Frisco, and Pietro de Ruggieri.[1] They initially isolated the molecule from horse brain, leading to its common name, "cerebrosterol," due to its abundance in this organ.[1][6] Subsequent research confirmed its presence in the human brain.[7] Initially, it was unclear whether this oxysterol was a product of enzymatic synthesis or a result of non-enzymatic auto-oxidation during the extraction process. Later work by Smith and colleagues demonstrated that brain microsomes could convert cholesterol into 24S-hydroxycholesterol in an NADPH-dependent manner, strongly suggesting the involvement of a cytochrome P450 enzyme.[7] This was a crucial finding that established 24S-hydroxycholesterol as a true, enzymatically formed metabolite.[7]

Role in Brain Cholesterol Homeostasis

The brain contains the largest pool of cholesterol in the body, and unlike peripheral tissues, it synthesizes most of its cholesterol de novo. The blood-brain barrier effectively prevents the uptake of cholesterol from circulation. Therefore, an efficient mechanism for cholesterol elimination is essential to prevent its toxic accumulation. The enzymatic conversion of cholesterol to 24S-hydroxycholesterol by CYP46A1 is the primary pathway for this process.[8] The addition of a hydroxyl group increases the polarity of the molecule, allowing it to diffuse across the blood-brain barrier into the bloodstream.[7] Once in circulation, it is transported to the liver, where it is further metabolized into bile acids or conjugated for excretion.[1][7]

Signaling Functions

24-Hydroxycholesterol is a potent signaling molecule with multiple targets:

-

Liver X Receptor (LXR) Agonist: Both 24(S)- and 24(R)-hydroxycholesterol are endogenous agonists for LXRs (LXRα and LXRβ), a class of nuclear receptors that act as cholesterol sensors.[4][5][9] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, regulating the transcription of genes involved in cholesterol efflux, transport, and fatty acid synthesis, such as ABCA1, ABCG1, and Apolipoprotein E (ApoE).[2][10][11]

-

NMDA Receptor Modulation: 24(S)-Hydroxycholesterol is a potent positive allosteric modulator of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[2] This activity appears to be specific to the 24(S) enantiomer.

-

Other Pathways: Research suggests 24-hydroxycholesterol may be involved in other signaling cascades, including the SIRT1/PGC1α/Nrf2 pathway, which has been implicated in the proteasome-dependent degradation of Tau protein, a key factor in Alzheimer's disease pathology.[12]

Chapter 2: Synthesis of 24(R)-Hydroxycholesterol

The stereoselective synthesis of 24(R)-Hydroxycholesterol requires the precise introduction of a hydroxyl group at the C-24 position with R-configuration. Various strategies have been developed, often starting from readily available sterol precursors like desmosterol (24-dehydrocholesterol) or through the degradation of other natural products like lithocholic acid.[13][14]

Synthetic Strategies and Quantitative Data

Key approaches focus on the stereocontrolled functionalization of the C-24/C-25 double bond of the cholesterol side chain. Asymmetric dihydroxylation and asymmetric reduction are common key steps to establish the desired stereochemistry.

| Starting Material | Key Reaction Type | Overall Yield | Stereoselectivity (R:S ratio or d.e.) | Reference |

| 24-Dehydrocholesterol (Desmosterol) | Photocatalytic Oxidation & Asymmetric Reduction | 48.2% (7 steps) | 97.7 : 2.3 | [13] |

| Desmosterol Acetate | Sharpless Asymmetric Dihydroxylation | Not Reported | 100% d.e. | [14][15] |

| Lithocholic Acid | Not specified | Not Reported | Not Reported | [14] |

Chapter 3: Signaling Pathways

The primary signaling pathway modulated by 24-Hydroxycholesterol is through the Liver X Receptors. This pathway is a central regulator of lipid homeostasis in various tissues, including the brain.

References

- 1. 24S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 2. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol 24-hydroxylase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Rediscovery of cerebrosterol [pubmed.ncbi.nlm.nih.gov]

- 7. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 24S-hydroxycholesterol: a marker of brain cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 24(S)-Hydroxycholesterol, Endogenous LXR agonist (CAS 474-73-7) | Abcam [abcam.com]

- 10. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 24-Hydroxycholesterol Induces Tau Proteasome-Dependent Degradation via the SIRT1/PGC1α/Nrf2 Pathway: A Potential Mechanism to Counteract Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation on the synthesis of 24-(R)-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A highly stereoselective synthesis of C-24 and C-25 oxysterols from desmosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of a Brain Metabolite: An In-depth Guide to 24(R)-Hydroxycholesterol Signaling in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction: 24(R)-hydroxycholesterol (24-OHC), a brain-specific metabolite of cholesterol, stands at a critical intersection of neuronal lipid homeostasis, synaptic plasticity, and neurodegeneration. Produced from cholesterol by the neuron-specific enzyme cytochrome P450 46A1 (CYP46A1), this oxysterol plays a multifaceted role that is still being fully elucidated.[1][2][3][4] Its ability to cross the blood-brain barrier allows it to serve as a key molecule in the elimination of excess cholesterol from the central nervous system.[1][5][6] However, emerging evidence reveals that 24-OHC is not merely a byproduct of cholesterol metabolism but an active signaling molecule with a profound and often contradictory impact on neuronal function and survival. This technical guide provides a comprehensive overview of the known signaling pathways of 24-OHC in neurons, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex molecular interactions involved.

Core Signaling Pathways of 24(R)-Hydroxycholesterol

The signaling actions of 24-OHC in neurons are primarily mediated through two distinct mechanisms: modulation of nuclear receptors to regulate gene expression and allosteric modulation of ionotropic glutamate receptors to influence synaptic transmission.

Liver X Receptor (LXR) Pathway: Maintaining Cholesterol Homeostasis

24-OHC is a physiological agonist of Liver X Receptors (LXRs), which are nuclear transcription factors that play a pivotal role in regulating cholesterol and lipid metabolism.[1][3][7] In the brain, LXRβ is the predominantly expressed isoform. Upon binding of 24-OHC, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes.[7]

This activation leads to the transcriptional upregulation of genes involved in cholesterol efflux and transport, such as:

-

Apolipoprotein E (ApoE): A major cholesterol carrier in the brain, facilitating the transport of cholesterol between glial cells and neurons.[1][8]

-

ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for loading cholesterol and phospholipids onto ApoE particles for removal from the cell.[1][8]

By activating the LXR pathway, 24-OHC initiates a negative feedback loop to maintain cholesterol homeostasis. When neuronal cholesterol levels are high, increased 24-OHC production by CYP46A1 promotes cholesterol efflux, thereby preventing cellular cholesterol overload.[8]

Furthermore, LXR activation by 24-OHC can also influence cholesterol synthesis by inhibiting the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors for cholesterogenic genes.[1][3]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol 24-Hydroxylase: An Enzyme of Cholesterol Turnover in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol metabolism in the brain: importance of 24S-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

24(R)-Hydroxycholesterol: A Pivotal Modulator of Brain Cholesterol Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The brain, the most cholesterol-rich organ, maintains a delicate homeostatic balance of this essential lipid, insulated from peripheral circulation by the blood-brain barrier. Cholesterol elimination from the central nervous system is primarily mediated by its enzymatic conversion to the more polar oxysterol, 24(R)-Hydroxycholesterol (24-OHC), a reaction catalyzed by the neuron-specific enzyme Cytochrome P450 46A1 (CYP46A1). This whitepaper provides a comprehensive technical overview of the role of 24-OHC in brain cholesterol homeostasis. It details the molecular mechanisms of its action, including the activation of Liver X Receptor (LXR) signaling pathways and the allosteric modulation of N-Methyl-D-Aspartate (NMDA) receptors. Furthermore, this guide presents key quantitative data, detailed experimental protocols for its study, and visual representations of its primary signaling cascades, offering a critical resource for professionals in neuroscience research and therapeutic development.

The CYP46A1/24(R)-Hydroxycholesterol Axis: The Brain's Primary Cholesterol Efflux Pathway

The maintenance of brain cholesterol levels is critical for neuronal function, including synaptogenesis and signal transduction.[1] Unlike peripheral tissues, the brain synthesizes its own cholesterol de novo, as cholesterol from the circulation cannot cross the blood-brain barrier (BBB).[2][3] Consequently, the brain has evolved a unique mechanism for cholesterol catabolism and elimination to prevent its potentially toxic accumulation.

Biosynthesis of 24(R)-Hydroxycholesterol by CYP46A1

The rate-limiting step in brain cholesterol elimination is the hydroxylation of cholesterol at the 24-position, a reaction exclusively catalyzed by the enzyme CYP46A1, also known as cholesterol 24-hydroxylase.[4][5]

-

Enzyme: Cytochrome P450 46A1 (CYP46A1) is a highly conserved enzyme predominantly expressed in the endoplasmic reticulum of neurons throughout the brain.[5][6]

-

Reaction: It converts cholesterol into the more hydrophilic metabolite 24(R)-hydroxycholesterol (24-OHC), also commonly referred to as 24S-hydroxycholesterol or cerebrosterol.[4]

-

Significance: This single hydroxylation step is quantitatively the most important pathway for cholesterol removal from the brain, accounting for approximately 40-50% of total cholesterol turnover in the mouse brain and a higher percentage in the human brain.[7][8] Studies in Cyp46a1 knockout mice show that the level of 24-OHC in the brain drops to about 1-2% of that in wild-type mice, confirming CYP46A1 as the primary enzyme for its synthesis.[5][9]

Elimination and Transport of 24-OHC

The addition of the hydroxyl group increases the polarity of the cholesterol molecule, allowing 24-OHC to diffuse across cell membranes and, crucially, the BBB into the systemic circulation.[2][3][6]

-

Brain-to-Blood Flux: There is a continuous net flux of 24-OHC from the brain into the circulation.[10] Over 90% of the daily production of 24-OHC in the brain enters the bloodstream.[11][12]

-

Systemic Clearance: Once in the periphery, 24-OHC is transported to the liver, where it is further metabolized into bile acids and eliminated from the body.[6][11]

-

Biomarker Potential: Due to its primary origin in the brain, plasma levels of 24-OHC are considered a potential surrogate marker for brain cholesterol homeostasis and turnover.[2][10][11]

Molecular Mechanisms of 24(R)-Hydroxycholesterol Action

Beyond its role as a simple catabolite for elimination, 24-OHC is an active signaling molecule that profoundly influences neuronal function and gene expression through multiple pathways.

Regulation of Gene Expression via Liver X Receptors (LXR)

24-OHC is a potent endogenous ligand for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that act as transcription factors controlling cholesterol and lipid metabolism.[11][13]

-

LXR Activation: Upon binding 24-OHC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[13]

-

Target Genes: This activation upregulates the expression of genes involved in cholesterol efflux and transport, such as ATP-binding cassette transporter A1 (ABCA1), ABCG1, and Apolipoprotein E (ApoE).[11][14][15]

-

Homeostatic Loop: This mechanism creates a negative feedback loop. When neuronal cholesterol levels are high, more 24-OHC is produced, which then activates LXRs to promote the removal of excess cholesterol, thus restoring balance.[14] In primary cortical neurons, 24-OHC has been shown to up-regulate ApoE expression, likely via LXR.[11]

Allosteric Modulation of NMDA Receptors

In addition to its genomic effects via LXRs, 24-OHC directly and rapidly modulates neuronal excitability by acting as a potent positive allosteric modulator of N-Methyl-D-Aspartate receptors (NMDARs).[16][17]

-

Mechanism: 24-OHC binds to a novel regulatory site on the NMDAR complex, enhancing ion channel function.[13][16] This potentiation occurs at submicromolar concentrations and is selective for NMDARs, with no significant effect on AMPA or GABA-A receptors.[17][18][19]

-

Functional Impact: This modulation enhances NMDAR-mediated excitatory postsynaptic currents (EPSCs) and facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[16][17][19]

-

Therapeutic Potential: Synthetic derivatives of 24-OHC have been shown to restore behavioral and cognitive deficits in animal models where NMDAR function is impaired, highlighting this pathway as a potential target for therapeutic drug development.[16][17]

Quantitative Data Summary

The concentration of 24-OHC and the activity of CYP46A1 are tightly regulated and serve as indicators of brain cholesterol metabolism.

Table 1: Representative Levels of 24(R)-Hydroxycholesterol in Human Biological Samples

| Sample Type | Condition | Concentration (ng/mL or ng/mg tissue) | Reference |

|---|---|---|---|

| Brain Tissue | Healthy Adult | ~10 ng/mg | [20] |

| Cerebrospinal Fluid (CSF) | Healthy Control | ~1.5 - 2.5 ng/mL | [21] |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease (Early Stage) | Elevated vs. Controls | [21][22] |

| Plasma | Healthy Adult | ~10 - 50 ng/mL | [12] |

| Arteriovenous Difference | Brain (Jugular Vein vs. Artery) | -10.2 ± 2.8 ng/mL |[10] |

Note: Concentrations can vary based on age, disease state, and analytical methodology.

Table 2: Impact of CYP46A1 Modulation on Brain Cholesterol Metabolism in Mice

| Model | Key Finding | Quantitative Change | Reference |

|---|---|---|---|

| Cyp46a1 Knockout (KO) | Brain 24-OHC Levels | Reduced to ~1-2% of Wild-Type | [5][9] |

| Cyp46a1 Knockout (KO) | Brain Cholesterol Synthesis | Reduced by ~40% | [8][9] |

| AAV-shCYP46A1 (Knockdown) | Hippocampal 24-OHC Levels | Decreased by 57% | [23] |

| AAV-shCYP46A1 (Knockdown) | Hippocampal Cholesterol Levels | Increased 3-fold |[23] |

Key Experimental Protocols

Accurate quantification and functional assessment of 24-OHC are essential for research in this field.

Protocol: Quantification of 24(R)-Hydroxycholesterol by LC-MS/MS

Principle: This method provides highly sensitive and specific quantification of 24-OHC in complex biological matrices like plasma, CSF, or brain homogenates. It involves lipid extraction, potential derivatization to enhance ionization efficiency, and separation by liquid chromatography followed by detection with tandem mass spectrometry.

Methodology:

-

Sample Preparation & Internal Standard Spiking:

-

Thaw biological samples (e.g., 50 µL plasma or CSF) on ice.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., 24-hydroxycholesterol-d6 or d7) to each sample, calibrator, and quality control sample.[24][25] This corrects for variability during sample processing and analysis.

-

For total 24-OHC measurement (free and esterified), perform alkaline hydrolysis by adding methanolic KOH and heating (e.g., 80°C).[24] For free 24-OHC, this step is omitted.

-

-

Liquid-Liquid Extraction (LLE):

-

Extract lipids from the aqueous matrix into an immiscible organic solvent. Common solvents include methyl-tert-butyl ether (MTBE) or hexane/isopropanol mixtures.[26]

-

Vortex samples vigorously and centrifuge to achieve phase separation.

-

Carefully transfer the upper organic layer containing the lipids to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended for ESI):

-

While 24-OHC can be analyzed directly, derivatization significantly enhances sensitivity in electrospray ionization (ESI) mode.

-

Reconstitute the dried extract in a derivatizing agent such as nicotinic acid or picolinic acid in the presence of a coupling agent.[26]

-

Incubate to allow the reaction to complete, then dry the sample again.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried residue in the mobile phase.

-

Inject the sample onto a reverse-phase LC column (e.g., C18).[24][25]

-

Elute 24-OHC using a gradient of mobile phases, such as water with 0.1% formic acid and a mixture of methanol/acetonitrile.[24]

-

The eluent is introduced into the mass spectrometer.

-

Analyze using Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte (e.g., m/z 385.0 → 367.0 for the un-derivatized product) and the internal standard.[24][25]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrators.

-

Determine the concentration of 24-OHC in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol: Cholesterol Efflux Assay in Primary Cell Cultures

Principle: This assay measures the movement of cholesterol from cells (e.g., primary neurons or astrocytes) to an extracellular acceptor, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL). It is used to assess the functional activity of cholesterol transport pathways, including those regulated by 24-OHC via LXR.

Methodology:

-

Cell Culture and Labeling:

-

Plate primary neurons or astrocytes in appropriate well plates and grow to a confluent monolayer.

-

Label the intracellular cholesterol pool by incubating the cells for 24-48 hours with a medium containing a labeled form of cholesterol. Traditionally, this is radioactive [³H]-cholesterol, but stable isotope-labeled cholesterol (e.g., [d₇]-cholesterol) or fluorescent analogs (e.g., BODIPY-cholesterol) are increasingly used.[27][28]

-

-

Equilibration and Treatment:

-

Wash the cells to remove excess label.

-

Incubate the cells in a serum-free medium for 18-24 hours. This step allows the labeled cholesterol to equilibrate throughout all intracellular pools.[27][28]

-

During this phase, cells can be treated with compounds of interest, such as 24-OHC, to induce the expression of cholesterol transporters (e.g., ABCA1).

-

-

Efflux Incubation:

-

Wash the cells gently with PBS.

-

Add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I, HDL) to the cells. Include a control group with medium lacking an acceptor to measure background efflux.[27]

-

Incubate for a defined period (e.g., 2-4 hours) to allow for the transfer of labeled cholesterol from the cells to the acceptor in the medium.[27][28]

-

-

Quantification:

-

Collect the medium (containing the effluxed label).

-

Lyse the cells with a suitable buffer (e.g., containing 1% sodium cholate) to determine the amount of label remaining in the cells.[28]

-

Quantify the amount of label in both the medium and the cell lysate using an appropriate method (scintillation counting for [³H], mass spectrometry for [d₇], or fluorescence spectrophotometry for BODIPY).

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux using the formula:

-

% Efflux = [Label in Medium / (Label in Medium + Label in Cell Lysate)] x 100

-

-

Subtract the background efflux (from the no-acceptor control) from the values obtained with acceptors to determine the specific efflux.

-

The Controversial Role in Alzheimer's Disease

The role of 24-OHC in the pathogenesis of Alzheimer's disease (AD) is complex and controversial, with evidence supporting both neuroprotective and neurotoxic effects.[4][11]

-

Evidence for Neurotoxicity: Some studies have shown that 24-OHC can promote neuroinflammation, amyloid-β (Aβ) peptide production, and oxidative stress, potentially contributing to AD progression.[4][11]

-

Evidence for Neuroprotection: Conversely, other research demonstrates that 24-OHC can exert beneficial effects. It has been shown to prevent tau hyperphosphorylation, suppress Aβ production, and up-regulate the neuroprotective enzyme sirtuin 1 (SIRT1).[11][29] Furthermore, its ability to enhance NMDAR function could be beneficial for synaptic plasticity.[13]

-

Concentration Dependence: The divergent effects of 24-OHC may be dependent on its concentration.[11] Physiological levels may induce adaptive, neuroprotective responses via LXR, while pathologically high concentrations could become detrimental.[14][15]

-

Clinical Observations: In AD patients, levels of 24-OHC are often found to be decreased in the brain and CSF in later stages, likely due to the neuronal loss of CYP46A1-expressing cells.[4][11][30] However, some studies report elevated CSF levels in the very early stages of the disease, possibly reflecting a compensatory increase in cholesterol turnover during initial neurodegeneration.[21][31]

Conclusion and Future Directions

24(R)-Hydroxycholesterol is far more than a mere cholesterol breakdown product; it is a key signaling molecule that sits at the intersection of lipid homeostasis and neuronal function. Its dual role as an LXR agonist and an NMDAR modulator makes the CYP46A1/24-OHC axis a critical pathway in maintaining brain health. The conflicting data regarding its role in neurodegenerative diseases like AD underscores the complexity of brain cholesterol metabolism and highlights the need for further research.

Future investigations should focus on elucidating the concentration- and context-dependent effects of 24-OHC, dissecting the downstream consequences of its distinct signaling actions, and clarifying its temporal dynamics during the progression of neurological disorders. For drug development professionals, modulating the activity of CYP46A1 or targeting the specific signaling pathways of 24-OHC represents a promising, albeit complex, avenue for therapeutic intervention in a range of CNS diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Brain Cholesterol Metabolism, Oxysterols, and Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol Hydroxylating Cytochrome P450 46A1: From Mechanisms of Action to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Cholesterol 24-Hydroxylation by CYP46A1: Benefits of Modulation for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knockout of the cholesterol 24-hydroxylase gene in mice reveals a brain-specific mechanism of cholesterol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of cholesterol metabolic enzyme CYP46A1 and its metabolite 24S-hydroxycholesterol in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesterol homeostasis in human brain: turnover of 24S-hydroxycholesterol and evidence for a cerebral origin of most of this oxysterol in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease | MDPI [mdpi.com]

- 12. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. jneurosci.org [jneurosci.org]

- 19. The major brain cholesterol metabolite 24(S)-hydroxycholesterol is a potent allosteric modulator of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 24S-hydroxycholesterol in cerebrospinal fluid is elevated in early stages of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cholesterol as a key player in amyloid β-mediated toxicity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuronal Cholesterol Accumulation Induced by Cyp46a1 Down-Regulation in Mouse Hippocampus Disrupts Brain Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 24-Hydroxycholesterol LC-MS Analysis [bio-protocol.org]

- 25. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A silver lining for 24-hydroxycholesterol in Alzheimer's disease: The involvement of the neuroprotective enzyme sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer’s Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of 24(R)-Hydroxycholesterol in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(R)-Hydroxycholesterol (24R-OHC), often referred to as cerebrosterol, is a critical oxysterol in the central nervous system (CNS). Unlike its enantiomer, 24(S)-hydroxycholesterol (24S-OHC), which is the primary metabolite of cholesterol in the brain, the endogenous production and specific roles of the 24(R) epimer are less well-characterized, yet of growing interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the endogenous production of 24(R)-OHC in the brain, its quantification, and its known signaling pathways.

Synthesis and Metabolism of 24-Hydroxycholesterol in the Brain

The hydroxylation of cholesterol at the C24 position is a key step in maintaining cholesterol homeostasis in the brain, a process predominantly carried out by the neuron-specific enzyme, cholesterol 24-hydroxylase (CYP46A1).[1][2][3] While CYP46A1 stereospecifically produces 24S-OHC, the presence of 24R-OHC in the brain suggests alternative synthetic or isomerization pathways.[4]

Excess cholesterol in neurons is converted to 24S-OHC by CYP46A1, which is located in the endoplasmic reticulum.[3][5] This more polar metabolite can then readily cross the blood-brain barrier (BBB) to enter systemic circulation for subsequent metabolism and excretion by the liver, thereby representing a major route for cholesterol elimination from the brain.[1][2]

Quantitative Data on 24-Hydroxycholesterol Levels

Accurate quantification of 24-hydroxycholesterol is crucial for understanding its physiological and pathological roles. The following tables summarize reported concentrations in various biological matrices.

Table 1: Concentration of 24(S)-Hydroxycholesterol in Human Brain Regions

| Brain Region | Concentration (ng/mg wet weight) | Reference |

| Gray Matter | ~10 | [6] |

| White Matter | Lower than gray matter |

Note: Data for 24(R)-Hydroxycholesterol in specific human brain regions is limited. The focus of most studies has been on the more abundant 24S isomer.

Table 2: Concentration of 24(S)-Hydroxycholesterol in Rodent Brain

| Species | Brain Region | Concentration (µg/g wet weight) | Reference |

| Rat | Whole Brain | 20.3 ± 3.4 | [7] |

| Rat | Whole Brain | ~20 | [6] |

| Mouse | Whole Brain | 0.4 - 1.4 (for 24S,25-epoxycholesterol) | [8] |

Table 3: Concentration of 24(S)-Hydroxycholesterol in Human Cerebrospinal Fluid (CSF)

| Condition | Concentration (ng/mL) | Reference |

| Healthy Controls | Variable, baseline levels established in numerous studies | [9][10] |

| Alzheimer's Disease | Significantly elevated compared to controls | [2][9][10] |

| Mild Cognitive Impairment | Elevated levels observed | [10][11] |

Signaling Pathways Involving 24-Hydroxycholesterol

24-Hydroxycholesterol is not merely a metabolic byproduct but also an active signaling molecule that modulates key neuronal pathways.

Liver X Receptor (LXR) Activation

24S-OHC is a known endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis.[12][13] Upon activation by 24S-OHC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[14] In the brain, LXRβ is the predominant isoform.[15] LXR activation leads to the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporters ABCA1 and ABCG1, and apolipoprotein E (ApoE).[12][14][15] This signaling cascade helps to prevent excessive cholesterol accumulation in neurons.

Figure 1: LXR signaling pathway activated by 24(S)-OHC.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Recent evidence has demonstrated that 24S-OHC is a potent positive allosteric modulator of N-Methyl-D-Aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[16][17][18] 24S-OHC enhances NMDA receptor function, and this modulation appears to be selective, with a preferential effect on GluN2B-containing receptors.[16][19] This interaction suggests a direct role for 24S-OHC in regulating synaptic transmission and neuronal excitability, independent of its effects on gene expression via LXRs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cholesterol-Metabolizing Enzyme Cytochrome P450 46A1 as a Pharmacologic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacologic Stimulation of Cytochrome P450 46A1 and Cerebral Cholesterol Turnover in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 6. The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nano-liquid chromatography-tandem mass spectrometry analysis of oxysterols in brain: monitoring of cholesterol autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cerebrospinal fluid 24S-hydroxycholesterol is increased in patients with Alzheimer's disease compared to healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 24S-hydroxycholesterol in cerebrospinal fluid is elevated in early stages of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Are the CSF levels of 24S-hydroxycholesterol a sensitive biomarker for mild cognitive impairment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Regulation of Brain Cholesterol: What Role Do Liver X Receptors Play in Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adaptive responses induced by 24S-hydroxycholesterol through liver X receptor pathway reduce 7-ketocholesterol-caused neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. researchgate.net [researchgate.net]

24(R)-Hydroxycholesterol: A Technical Guide to its Interaction with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

24(R)-hydroxycholesterol, a stereoisomer of the more abundant brain cholesterol metabolite 24(S)-hydroxycholesterol, is emerging as a significant modulator of nuclear receptor signaling. While its physiological concentrations are lower than its (S)-counterpart, its ability to interact with and modulate the activity of key nuclear receptors, such as the Liver X Receptors (LXRs) and the Retinoic Acid Receptor-related Orphan Receptors (RORs), positions it as a molecule of interest for therapeutic development in metabolic and inflammatory diseases. This technical guide provides an in-depth overview of 24(R)-hydroxycholesterol's role as a nuclear receptor ligand, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug discovery efforts.

Nuclear Receptor Interactions of 24(R)-Hydroxycholesterol

24(R)-hydroxycholesterol has been identified as a ligand for two key families of nuclear receptors: the Liver X Receptors (LXRα and LXRβ) and the Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ). Its interaction with these receptors can lead to the modulation of gene expression programs controlling lipid metabolism, inflammation, and cellular development.

Liver X Receptors (LXRs)

LXRs are critical regulators of cholesterol homeostasis, acting as cellular cholesterol sensors.[1] Upon activation by oxysterol ligands, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1][2] The two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), share high sequence homology but exhibit different tissue distribution patterns, with LXRα being highly expressed in metabolic tissues like the liver and LXRβ being ubiquitously expressed.[2][3]

24(R)-hydroxycholesterol acts as an agonist of both LXRα and LXRβ, albeit with slightly reduced potency compared to its naturally more abundant stereoisomer, 24(S)-hydroxycholesterol.[4]

Retinoic Acid Receptor-related Orphan Receptors (RORs)

The ROR family, consisting of RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3), are involved in a diverse range of physiological processes, including development, metabolism, and immunity.[5] Unlike typical nuclear receptors, RORs often bind to their response elements (ROREs) as monomers.[5] 24(S)-hydroxycholesterol has been characterized as an inverse agonist of RORα and RORγ, suppressing their constitutive transcriptional activity.[6] Emerging evidence indicates that 24(R)-hydroxycholesterol also functions as an inverse agonist, particularly for RORγ.[7]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of 24(R)-hydroxycholesterol and its (S)-isomer with LXR and ROR nuclear receptors.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| 24(R)-hydroxycholesterol | LXRα | Reporter Gene Assay | EC50 | 7 µM | [4] |

| 24(R)-hydroxycholesterol | LXRβ | Reporter Gene Assay | EC50 | 4 µM | [4] |

| 24(S)-hydroxycholesterol | LXRα | Reporter Gene Assay | EC50 | 4 µM | |

| 24(S)-hydroxycholesterol | LXRβ | Reporter Gene Assay | EC50 | 3 µM | |

| 24(S)-hydroxycholesterol | LXRα | Radioligand Binding Assay | Ki | 110 nM | [8] |

| 24(S)-hydroxycholesterol | LXRβ | Radioligand Binding Assay | Ki | ~110 nM | [8] |

Table 1: Quantitative Data for LXR Interaction

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| 24(R)-hydroxycholesterol | RORγ | Reporter Gene Assay | IC50 | 90 nM | [7] |

| 24(R)-hydroxycholesterol | RORγ | Radioligand Binding Assay | Ki | 102 nM | [7] |

| 24(S)-hydroxycholesterol | RORα | Radioligand Binding Assay | Ki | ~25 nM | [6] |

| 24(S)-hydroxycholesterol | RORγ | Radioligand Binding Assay | Ki | ~25 nM | [6] |

Table 2: Quantitative Data for ROR Interaction

Signaling Pathways

The interaction of 24(R)-hydroxycholesterol with LXR and ROR nuclear receptors triggers distinct downstream signaling cascades.

LXR Signaling Pathway

Activation of LXR by 24(R)-hydroxycholesterol leads to the transcriptional upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), thereby promoting cholesterol efflux from cells.[3] LXRs also play a role in suppressing inflammatory responses.[9]

ROR Signaling Pathway

As an inverse agonist, 24(R)-hydroxycholesterol binds to RORγ and promotes the recruitment of co-repressors, leading to the suppression of target gene transcription.[7] This has implications for inflammatory and metabolic gene regulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for nuclear receptor ligand characterization and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of 24(R)-hydroxycholesterol for a nuclear receptor.

Materials:

-

Purified nuclear receptor Ligand Binding Domain (LBD) (e.g., GST-LXRα-LBD, His-RORγ-LBD)

-

Radiolabeled competitor ligand (e.g., [3H]T0901317 for LXR, [3H]25-hydroxycholesterol for ROR)

-

Unlabeled 24(R)-hydroxycholesterol

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA)

-

Scintillation vials and cocktail

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled 24(R)-hydroxycholesterol in assay buffer.

-

In a multi-well plate, combine the purified nuclear receptor LBD, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled 24(R)-hydroxycholesterol.

-

Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of 24(R)-hydroxycholesterol by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of 24(R)-hydroxycholesterol to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

GAL4-LBD Reporter Gene Assay

This cell-based assay measures the ability of 24(R)-hydroxycholesterol to modulate the transcriptional activity of a nuclear receptor.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for a GAL4 DNA-binding domain fused to the nuclear receptor LBD (e.g., pCMV-GAL4-LXRα-LBD)

-

Reporter vector containing a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., pGL4.35[luc2P/9XUAS/Hygro])

-

Control vector for transfection efficiency (e.g., a plasmid expressing Renilla luciferase)

-

Transfection reagent

-

24(R)-hydroxycholesterol

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the mammalian cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the GAL4-LBD expression vector, the UAS-reporter vector, and the control vector using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing varying concentrations of 24(R)-hydroxycholesterol or vehicle control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity as a function of the log concentration of 24(R)-hydroxycholesterol to determine the EC50 (for agonists) or IC50 (for inverse agonists).

Co-activator/Co-repressor Recruitment Assay

This assay determines whether 24(R)-hydroxycholesterol promotes the interaction of a nuclear receptor with co-activator or co-repressor proteins.

Materials:

-

Purified nuclear receptor LBD (e.g., GST-LXRα-LBD)

-

Purified co-activator or co-repressor protein (or a peptide containing the interaction motif, e.g., biotinylated SRC-1 peptide)

-

24(R)-hydroxycholesterol

-

Assay plate (e.g., streptavidin-coated plate for biotinylated peptides)

-

Antibody against the nuclear receptor LBD (e.g., anti-GST antibody)

-

Detection system (e.g., HRP-conjugated secondary antibody and substrate, or a fluorescence-based detection method like AlphaScreen)

-

Plate reader

Procedure:

-

Immobilize the biotinylated co-activator/co-repressor peptide onto the streptavidin-coated plate.

-

Wash the plate to remove unbound peptide.

-

Add the purified nuclear receptor LBD to the wells in the presence of varying concentrations of 24(R)-hydroxycholesterol or vehicle control.

-

Incubate to allow for binding.

-

Wash the plate to remove unbound receptor.

-

Add the primary antibody against the nuclear receptor LBD and incubate.

-

Wash the plate and add the detection reagent (e.g., HRP-conjugated secondary antibody).

-

Add the substrate and measure the signal using a plate reader.

-

An increase in signal indicates ligand-induced recruitment of the co-activator, while a decrease may indicate dissociation or recruitment of a co-repressor.

Conclusion

24(R)-hydroxycholesterol is a bioactive oxysterol that warrants further investigation as a modulator of LXR and ROR nuclear receptors. Its ability to act as a selective agonist for LXRs and an inverse agonist for RORγ highlights its potential for nuanced therapeutic applications. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing molecule and to develop novel therapeutics targeting these important nuclear receptor signaling pathways. Further research is needed to fully elucidate the physiological and pathological roles of 24(R)-hydroxycholesterol and to translate these findings into clinical applications.

References

- 1. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liver X receptor - Wikipedia [en.wikipedia.org]

- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Second Class of Nuclear Receptors for Oxysterols: Regulation of RORα and RORγ activity by 24S-Hydroxycholesterol (Cerebrosterol) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Neurodegeneration: A Technical Guide to 24(R)-Hydroxycholesterol in Cerebrospinal Fluid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of 24(R)-Hydroxycholesterol (24-OHC) in cerebrospinal fluid (CSF), its role as a potential biomarker in neurodegenerative diseases, and the methodologies for its precise quantification.

Once considered solely a catabolite for cholesterol elimination from the brain, 24(R)-Hydroxycholesterol (24-OHC), also known as cerebrosterol, is now recognized as a key player in maintaining brain cholesterol homeostasis. Produced almost exclusively in neurons, its levels in the cerebrospinal fluid (CSF) can reflect the rate of cholesterol turnover and neuronal health. Alterations in CSF concentrations of 24-OHC have been observed in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, positioning it as a valuable biomarker for disease diagnosis, progression, and the efficacy of therapeutic interventions.

Quantitative Landscape of 24(R)-Hydroxycholesterol in CSF

The concentration of 24(R)-Hydroxycholesterol in cerebrospinal fluid exhibits significant variation across different neurological states. The following table summarizes the reported physiological concentrations in healthy individuals and patients with various neurodegenerative diseases. It is important to note that values can differ between studies due to cohort characteristics and analytical methodologies.

| Condition | Mean Concentration (ng/mL) | Range/Standard Deviation | Reference |

| Healthy Controls | 1.96 | ± 0.1 | [1] |

| 0.5 | ± 0.1 | [2] | |

| Alzheimer's Disease | Significantly elevated vs. controls | - | [3][4] |

| Higher concentrations observed | - | [5][6] | |

| Parkinson's Disease | Significantly higher vs. controls | - | [7] |

| 1.0 | ± 0.3 | [2] | |

| Multiple Sclerosis | Reduced in older patients | - | [8] |

| Decreased serum levels, increased CSF lathosterol | [9] |

Experimental Protocols for Quantification

The accurate quantification of 24(R)-Hydroxycholesterol in CSF is critical for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its sensitive and specific measurement.

Protocol: Quantification of 24(R)-Hydroxycholesterol in CSF by LC-MS/MS[3][10]

1. Sample Preparation:

-

Objective: To extract 24-OHC from the complex CSF matrix and remove interfering substances.

-

Procedure:

-

To a 100 µL CSF sample, add an internal standard (e.g., d7-24-OHC) to correct for extraction losses and matrix effects.

-

Perform a liquid-liquid extraction with a non-polar solvent such as methyl-tert-butyl ether or hexane to isolate the lipids, including 24-OHC.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

To enhance ionization efficiency and chromatographic separation, derivatize the dried extract. A common method is esterification with picolinic acid or nicotinic acid.

-

2. LC-MS/MS Analysis:

-

Objective: To separate 24-OHC from other molecules and detect it with high specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate is employed to achieve optimal separation.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the derivatized 24-OHC.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the derivatized 24-OHC) and a specific product ion generated by its fragmentation in the mass spectrometer. This highly selective detection method minimizes interferences.

-

3. Data Analysis:

-

Objective: To determine the concentration of 24-OHC in the original CSF sample.

-

Procedure:

-

Generate a calibration curve using known concentrations of 24-OHC standards.

-

Calculate the peak area ratio of the endogenous 24-OHC to the internal standard in the CSF sample.

-

Determine the concentration of 24-OHC in the sample by interpolating its peak area ratio on the calibration curve.

-

Visualizing the Core Processes

To better understand the biological context and the analytical workflow, the following diagrams have been generated using the DOT language.

Signaling Pathways: The Role of 24(R)-Hydroxycholesterol as a Signaling Molecule

Beyond its role in cholesterol transport, 24(R)-Hydroxycholesterol is an important signaling molecule in the central nervous system. It is a potent endogenous agonist of the Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis.

The activation of the LXR signaling pathway by 24-OHC in astrocytes leads to the increased expression of several key genes involved in cholesterol transport, including ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE). This, in turn, promotes the efflux of cholesterol from astrocytes, which can then be taken up by neurons, highlighting a critical neuro-glial communication pathway for maintaining neuronal cholesterol balance.[10][11][12]

Conclusion

The quantification of 24(R)-Hydroxycholesterol in cerebrospinal fluid offers a valuable window into the metabolic state of the brain. As research continues to unravel the intricate roles of this oxysterol in both health and disease, standardized and robust analytical methods are paramount. This guide provides a foundational understanding for researchers and drug development professionals aiming to leverage 24-OHC as a biomarker in the pursuit of novel diagnostics and therapeutics for neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24S-hydroxycholesterol: a marker of brain cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 24S-Hydroxycholesterol Correlates With Tau and Is Increased in Cerebrospinal Fluid in Parkinson's Disease and Corticobasal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | 24S-Hydroxycholesterol Correlates With Tau and Is Increased in Cerebrospinal Fluid in Parkinson's Disease and Corticobasal Syndrome [frontiersin.org]

- 8. Changes in human plasma levels of the brain specific oxysterol 24S-hydroxycholesterol during progression of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxysterols and cholesterol precursors correlate to magnetic resonance imaging measures of neurodegeneration in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 24(S)-hydroxycholesterol participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of 24-(R)-hydroxycholesterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24-(R)-hydroxycholesterol, an important oxysterol in cholesterol homeostasis, is a key endogenous ligand for the Liver X Receptors (LXRs). Its stereospecific synthesis is of significant interest for research into neurodegenerative diseases, lipid metabolism, and cancer. This technical guide provides a comprehensive overview of the primary stereospecific synthetic routes to 24-(R)-hydroxycholesterol, complete with detailed experimental protocols and quantitative data. Furthermore, it elucidates the signaling pathway of 24-(R)-hydroxycholesterol through LXR and outlines a typical experimental workflow for studying its effects on gene expression.

Introduction

24-(R)-hydroxycholesterol is the enantiomer of the more abundant 24-(S)-hydroxycholesterol (cerebrosterol), the primary metabolite of cholesterol in the brain. While less studied than its S-enantiomer, 24-(R)-hydroxycholesterol has demonstrated biological activity, including the activation of Liver X Receptors (LXRs), which are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[1][2] The ability to synthesize the (R)-isomer stereospecifically is crucial for elucidating its unique biological functions and for developing potential therapeutic agents. This guide details the most effective methods for the stereospecific synthesis of this important molecule.

Synthetic Routes and Quantitative Data

Several strategies have been developed for the stereospecific synthesis of 24-(R)-hydroxycholesterol. The most prominent methods start from readily available steroidal precursors such as desmosterol (24-dehydrocholesterol) and hyodeoxycholic acid. Below is a summary of the key synthetic approaches and their reported quantitative data.

| Starting Material | Key Reactions | Overall Yield | Diastereomeric Ratio (R:S) | Reference |

| 24-Dehydrocholesterol | 1. Acetylation2. Photocatalytic Oxidation3. Asymmetric Reduction (CBS)4. Hydrolysis | 48.2% | 97.7:2.3 | [3] |

| Desmosterol Acetate | Sharpless Asymmetric Dihydroxylation | High (not specified) | >99% d.e. | [4][5][6] |

| Hyodeoxycholic Acid | 1. Multiple steps to form a key aldehyde intermediate2. Further elaboration to the side chain | 61.5% | >99.9% d.e. | [7] |

Detailed Experimental Protocols

Synthesis from 24-Dehydrocholesterol via Photocatalytic Oxidation and Asymmetric Reduction

This seven-step synthesis provides a facile and efficient route to 24-(R)-hydroxycholesterol with high stereoselectivity.[3]

Step 1: Acetylation of 24-Dehydrocholesterol

-

To a solution of 24-dehydrocholesterol in pyridine, add acetic anhydride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-